

# Reproducibility of Published Data on 5-Ethylpyridazin-3-amine: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Ethylpyridazin-3-amine

Cat. No.: B15072842

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available data on **5-Ethylpyridazin-3-amine** and its close structural analogs. Due to a lack of publicly available experimental data specifically for **5-Ethylpyridazin-3-amine**, this document focuses on presenting a plausible synthetic route and predicted physicochemical and biological properties based on published data for related compounds, namely 5-Methylpyridazin-3-amine and N-Ethylpyridazin-3-amine. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential biological activities of this class of compounds.

## Comparative Physicochemical and Biological Data

The following table summarizes the available and predicted data for **5-Ethylpyridazin-3-amine** and its analogs. It is important to note that the data for **5-Ethylpyridazin-3-amine** is extrapolated and should be confirmed by experimental validation.

Property	5-Ethylpyridazin-3-amine (Predicted)	5-Methylpyridazin-3-amine	N-Ethylpyridazin-3-amine
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub>	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	123.16 g/mol	109.13 g/mol	123.16 g/mol
CAS Number	Not available	144294-43-9	68588-38-5
Physical State	Solid (predicted)	Solid	Solid
Purity	>95% (synthesis dependent)	≥97%	98%
Topological Polar Surface Area (TPSA)	51.8 Å <sup>2</sup>	51.8 Å <sup>2</sup>	51.8 Å <sup>2</sup>
logP	~0.8 (predicted)	0.36722	~0.8 (predicted)
Hydrogen Bond Donors	1	1	1
Hydrogen Bond Acceptors	3	3	3
Rotatable Bonds	1	0	1
Biological Activity	Potential kinase inhibitor, potential CNS activity (predicted based on analogs)	Data not available in searched literature	Data not available in searched literature

## Experimental Protocols

As no specific experimental protocol for the synthesis of **5-Ethylpyridazin-3-amine** has been found in the reviewed literature, a plausible synthetic route is proposed based on established methods for analogous pyridazine derivatives.

## Proposed Synthesis of 5-Ethylpyridazin-3-amine

A potential synthetic pathway for **5-Ethylpyridazin-3-amine** could involve a multi-step process starting from readily available precursors. One common method for constructing the pyridazine ring is through the condensation of a 1,4-dicarbonyl compound with hydrazine. Subsequent functional group interconversion can then be employed to introduce the desired amine group.

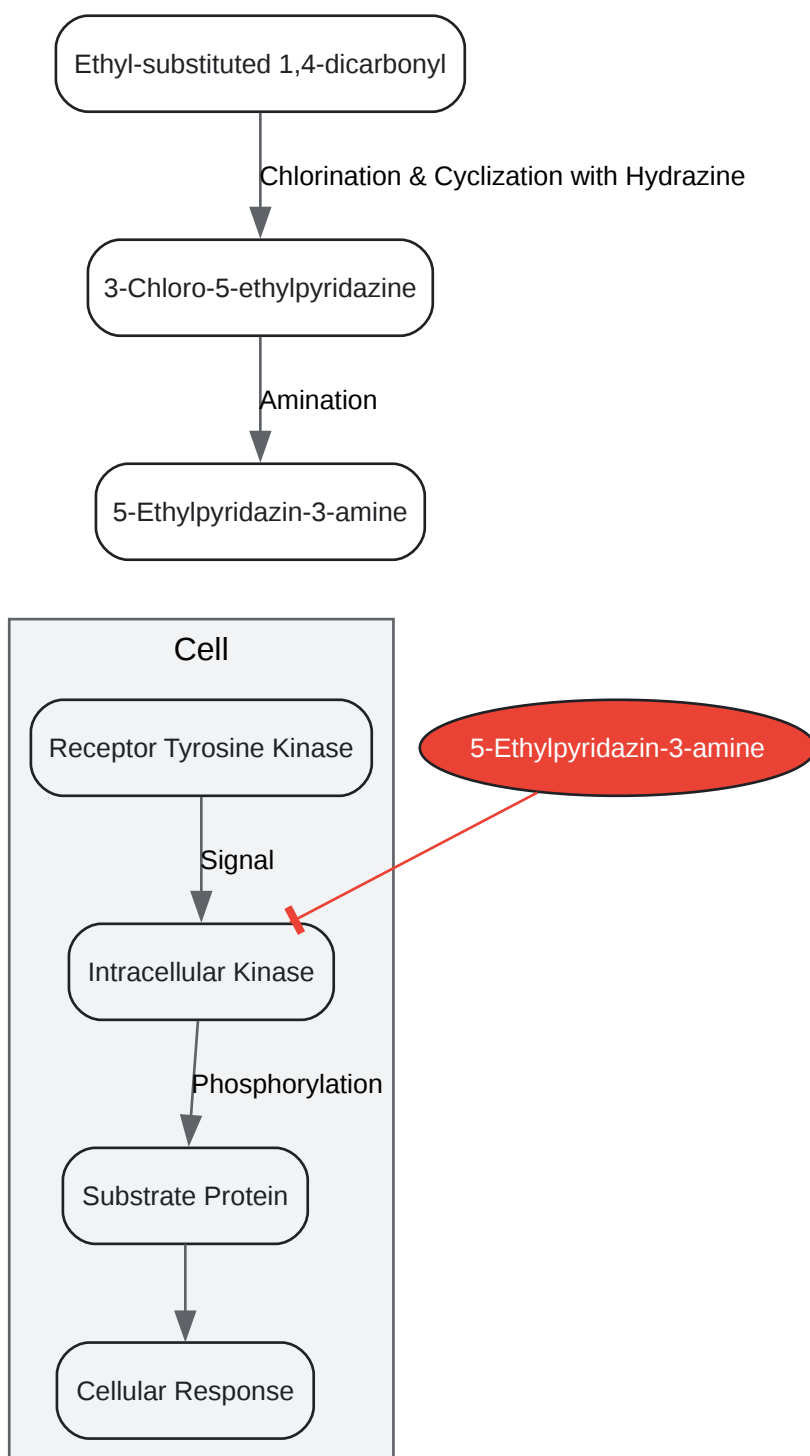
Step 1: Synthesis of a 3-chloro-5-ethylpyridazine intermediate. This step would likely involve the reaction of a suitable ethyl-substituted 1,4-dicarbonyl precursor with a chlorinating agent, followed by cyclization with hydrazine hydrate.

Step 2: Amination of the chloropyridazine intermediate. The 3-chloro-5-ethylpyridazine can then undergo nucleophilic aromatic substitution with an ammonia source (e.g., ammonia gas, ammonium hydroxide, or a protected amine followed by deprotection) to yield the final product, **5-Ethylpyridazin-3-amine**.

It is important to note that reaction conditions such as solvent, temperature, and catalysts would need to be optimized to achieve a good yield and purity of the final compound.

## Visualizations

### Proposed Synthetic Pathway for 5-Ethylpyridazin-3-amine



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